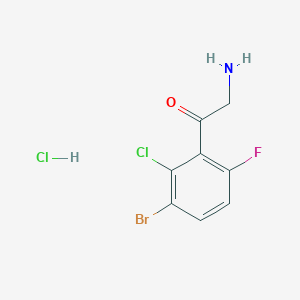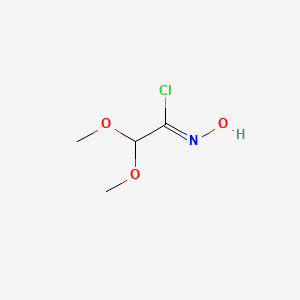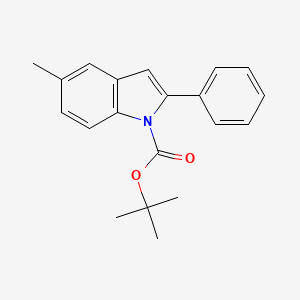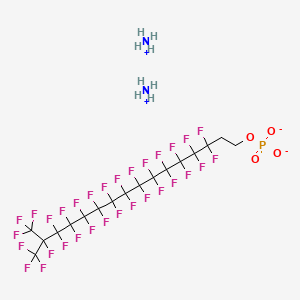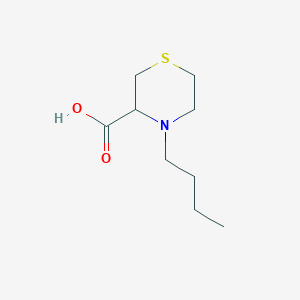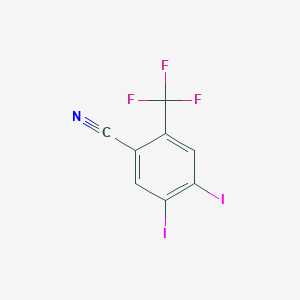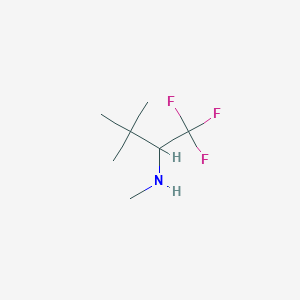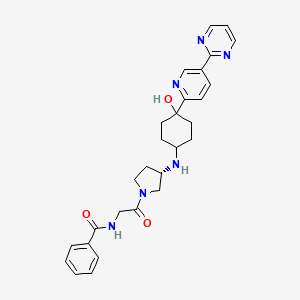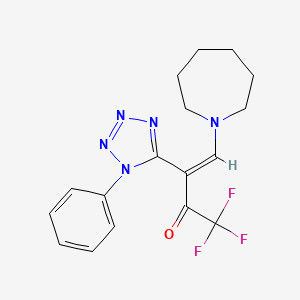
4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one is a complex organic compound characterized by the presence of multiple functional groups, including an azepane ring, a trifluoromethyl group, and a phenyl-substituted tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one typically involves multi-step organic reactions. One common approach is the [3+2]-cycloaddition reaction, where a precursor such as 1,1,1-trifluoro-4-phenylbut-3-yn-2-one reacts with diphenyldiazomethane to form an intermediate pyrazole, which then undergoes further cycloaddition to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
4,4,4-trifluoro-1-phenylbutane-1,3-dione: This compound shares the trifluoromethyl and phenyl groups but lacks the azepane and tetrazole rings.
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one: Similar in having a trifluoromethyl group but differs in the presence of an ethoxy group instead of the azepane and tetrazole rings.
Uniqueness
4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs
Properties
Molecular Formula |
C17H18F3N5O |
|---|---|
Molecular Weight |
365.35 g/mol |
IUPAC Name |
(E)-4-(azepan-1-yl)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C17H18F3N5O/c18-17(19,20)15(26)14(12-24-10-6-1-2-7-11-24)16-21-22-23-25(16)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2/b14-12- |
InChI Key |
WREDDYBFGIVHTA-OWBHPGMISA-N |
Isomeric SMILES |
C1CCCN(CC1)/C=C(\C2=NN=NN2C3=CC=CC=C3)/C(=O)C(F)(F)F |
Canonical SMILES |
C1CCCN(CC1)C=C(C2=NN=NN2C3=CC=CC=C3)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
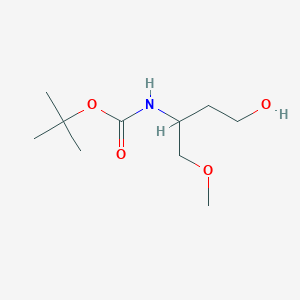
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)

